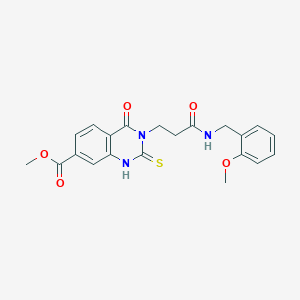

(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound that belongs to the class of benzofurans . Benzofurans are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives, such as “(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone”, involves the use of condensation . The synthesized compounds were confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Molecular Structure Analysis

The molecular structure of “(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” was confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives include condensation . Various other reactions have been reported in the literature for the synthesis of benzofuran derivatives .科学的研究の応用

In Vitro Studies: Researchers have evaluated the impact of these derivatives on various cancer cell lines. For instance, compound 36 exhibited significant cell growth inhibition in leukemia (K-562 and SR), non-small cell lung cancer (NCI-H322M and NCI-H460), colon cancer (HCT-116, KM12, and SW-620), CNS cancer (SNB-75 and U251), melanoma (LOX IMVI and MDA-MB-435), and ovarian cancer (OVCAR-4 and OVCAR-8) cells .

In Vivo Efficacy: In murine lung cancer models, certain benzofuran derivatives demonstrated promising anticancer effects by reducing metastatic lesions without affecting vital organ size or body weight .

Hypoxia-Inducible Factor (HIF-1) Inhibition

The benzene-sulfonamide-based benzofuran derivative (5-[benzyl-(4-chlorophenyl)sulfonylamino]-n-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide) was specifically designed to inhibit the HIF-1 pathway. HIF-1 plays a crucial role in tumor protein (p53) regulation and is implicated in carcinogenesis .

Other Potential Applications

Apart from anticancer properties, benzofuran derivatives have been investigated for various therapeutic applications:

Anti-Microbial Activity: Some benzofurans exhibit antimicrobial effects, contributing to their potential as novel antimicrobial agents .

Targeted Therapies: Researchers aim to develop compounds with minimal side effects for targeted therapies. Benzofuran derivatives, including “(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone,” hold promise in this regard .

将来の方向性

作用機序

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone may also interact with various biological targets.

Mode of Action

It’s known that benzofuran derivatives, which (5-chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is a part of, exhibit their activity through interactions with their targets .

Biochemical Pathways

Similar compounds have been shown to impact a variety of biological activities, suggesting that (5-chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone may also influence multiple biochemical pathways .

Pharmacokinetics

It’s known that the bioavailability of similar compounds has been improved in recent years, allowing for once-daily dosing .

Result of Action

Similar compounds have been shown to have diverse biological activities , suggesting that (5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone may also have a range of effects at the molecular and cellular level.

Action Environment

It’s known that the activity of similar compounds can be influenced by various environmental factors .

特性

IUPAC Name |

(5-chloro-3-methyl-1-benzofuran-2-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c1-10-13-9-12(17)7-8-14(13)19-16(10)15(18)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGWVZHTNLQTNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686780.png)

![Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2686781.png)

![4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2686787.png)

![1-(2-bromoallyl)-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2686789.png)

![2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-6-carboxamide](/img/structure/B2686794.png)

![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2686795.png)

![2-(4-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2686797.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2686798.png)